Scytalidic acid
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Overview
Description
Scytalidin is a bioactive secondary metabolite produced by filamentous fungi, specifically Scytalidium albumScytalidin exhibits significant antifungal properties, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of scytalidin involves a series of enzymatic reactions starting from the precursor deoxyscytalidin. In Scytalidium album, the α-ketoglutarate dependent oxidoreductase enzyme ScyL2 catalyzes the hydroxylation at the C-6 position of deoxyscytalidin, converting it into scytalidin .
Industrial Production Methods
Currently, the production of scytalidin is primarily achieved through fermentation processes involving the cultivation of Scytalidium album. The optimization of fermentation conditions, such as pH, temperature, and nutrient availability, is crucial for maximizing the yield of scytalidin .
Chemical Reactions Analysis
Types of Reactions
Scytalidin undergoes various chemical reactions, including:
Oxidation: Hydroxylation at specific positions on the molecule.
Reduction: Potential reduction of the anhydride moieties.
Substitution: Possible substitution reactions at the alicyclic ring.
Common Reagents and Conditions
Oxidation: Catalyzed by α-ketoglutarate dependent oxidoreductase enzymes.
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Requires nucleophilic reagents under controlled conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives of scytalidin and other structurally related maleidrides .
Scientific Research Applications
Scytalidin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the biosynthesis of maleidrides and their structural diversity.
Biology: Investigated for its antifungal properties and potential use in controlling fungal infections.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Potential use in the development of antifungal agents for agricultural and industrial applications.
Mechanism of Action
Scytalidin exerts its antifungal effects by disrupting the cell membrane integrity of fungal cells. The hydroxylation at the C-6 position is crucial for its bioactivity. The molecular targets and pathways involved include the inhibition of key enzymes in the fungal cell wall synthesis pathway .
Comparison with Similar Compounds
Similar Compounds
Deoxyscytalidin: The precursor to scytalidin, lacking the hydroxyl group at the C-6 position.
Zopfiellin: Another maleidride with structural similarities but differing in the position of hydroxylation and ring contraction.
Castaneiolide: A nonadride structurally related to scytalidin, produced through a similar biosynthetic pathway.
Uniqueness
Scytalidin is unique due to its specific hydroxylation pattern and its potent antifungal activity with low phytotoxicity.
Properties
CAS No. |
39012-16-3 |
---|---|
Molecular Formula |
C22H28O7 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(2S,10R)-10-butyl-10-hydroxy-2-pentyl-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone |
InChI |
InChI=1S/C22H28O7/c1-3-5-7-8-13-10-14-15(19(24)28-18(14)23)11-22(27,9-6-4-2)12-16-17(13)21(26)29-20(16)25/h13,27H,3-12H2,1-2H3/t13-,22+/m0/s1 |
InChI Key |
FLCKGELADIJEEM-WHEQGISXSA-N |
Isomeric SMILES |
CCCCC[C@H]1CC2=C(C[C@@](CC3=C1C(=O)OC3=O)(CCCC)O)C(=O)OC2=O |
Canonical SMILES |
CCCCCC1CC2=C(CC(CC3=C1C(=O)OC3=O)(CCCC)O)C(=O)OC2=O |
Origin of Product |
United States |
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